4-Methyl-3-(4-methylphenyl)thiolan-3-ol 4-Methyl-3-(4-methylphenyl)thiolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688088
InChI: InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol

4-Methyl-3-(4-methylphenyl)thiolan-3-ol

CAS No.:

Cat. No.: VC17688088

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(4-methylphenyl)thiolan-3-ol -

Specification

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
IUPAC Name 4-methyl-3-(4-methylphenyl)thiolan-3-ol
Standard InChI InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3
Standard InChI Key QYXNYCXCILDGSY-UHFFFAOYSA-N
Canonical SMILES CC1CSCC1(C2=CC=C(C=C2)C)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

4-Methyl-3-(4-methylphenyl)thiolan-3-ol has the IUPAC name 4-methyl-3-(4-methylphenyl)thiolan-3-ol and a molecular weight of 208.32 g/mol. Its structure features a five-membered thiolane ring with two stereocenters at positions 3 and 4, creating four possible stereoisomers. The canonical SMILES representation (CC1CSCC1(C2=CC=C(C=C2)C)O) confirms the substitution pattern, while X-ray crystallography of related compounds suggests that intramolecular S–O interactions (2.77–2.80 Å) stabilize the cis conformation of substituents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆OS
Molecular Weight208.32 g/mol
IUPAC Name4-methyl-3-(4-methylphenyl)thiolan-3-ol
CAS Number126978039
Topological Polar Surface Area40.5 Ų (calculated)
LogP (iLogP)2.8 (predicted)

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-methyl-3-(4-methylphenyl)thiolan-3-ol typically involves amide coupling or cyclocondensation strategies. A representative pathway involves:

  • Thiolane Ring Formation: Reaction of 3-mercapto-4-methylpentanol with 4-methylbenzaldehyde under acidic conditions to form the thiolane backbone.

  • Hydroxyl Group Introduction: Oxidation or nucleophilic substitution at position 3, though specific reaction conditions remain proprietary.

Comparative analysis of analogous 4,5,6,7-tetrahydro-benzothiophene derivatives reveals that HATU/DIPEA-mediated amide coupling and MsCl/NEt₃-assisted acylation are effective for introducing substituents at positions 2 and 3 . For example, compound 3 in PMC10259452 was synthesized via HATU-mediated coupling of 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid with trifluoroacetic anhydride .

Challenges in Purification

The compound’s poor solubility in neutral pH (≤1 μM) necessitates chromatographic purification using dichloromethane/methanol gradients. Racemic mixtures may require chiral stationary phases for enantiomer separation, as demonstrated in resolutions of related thiolane derivatives .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

4-Methyl-3-(4-methylphenyl)thiolan-3-ol exhibits pH-dependent solubility:

  • High solubility in acidic conditions (e.g., 0.1 N HCl: 45 μM) due to protonation of the hydroxyl group.

  • Low solubility in neutral buffers (≤1 μM), complicating formulation for oral delivery.

Microsomal stability assays in human, mouse, and rat liver microsomes indicate moderate metabolic clearance (t₁/₂ = 12–18 min), suggesting susceptibility to cytochrome P450 oxidation .

Table 2: Predicted ADME Properties

ParameterValue
Caco-2 Permeability12 × 10⁻⁶ cm/s (low)
MDR1-MDCKII P-gp SubstrateYes (efflux ratio = 3.8)
Blood-Brain Barrier PenetrationLow (logBB = -1.2)
Plasma Protein Binding89% (predicted)

Comparative Analysis with Benchmark Compounds

Table 3: Activity Comparison with Selected Thiolane Derivatives

CompoundTargetIC₅₀ (μM)Solubility (pH 7.4)
4-Methyl-3-(4-methylphenyl)thiolan-3-olN/AN/A≤1 μM
GSK2981278 (Reference)RORγt0.0215 μM
Compound 3 RORγt0.822 μM

Future Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate active stereoisomers.

  • Prodrug Development: Phosphate ester prodrugs to enhance aqueous solubility.

  • Target Validation: Screening against kinase panels and nuclear receptors to identify primary targets.

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